Cas no 2206-94-2 (1-Phenylethenyl acetate)

1-フェニルエテニルアセテートは、芳香族ビニルエステルに分類される有機化合物です。化学式C10H10O2で表され、フェニル基とアセテート基がエテン骨格に結合した構造を有します。主に有機合成中間体として利用され、ポリマー合成や官能基変換の原料として重要な役割を果たします。高い反応性を示すビニルエステル基を有するため、ラジカル重合や求核付加反応に適しています。また、フェニル基の電子効果により反応選択性を制御可能な点が特徴です。安定性に優れ、適切な条件下で長期保存が可能であり、精密合成における再現性の高い反応を可能にします。

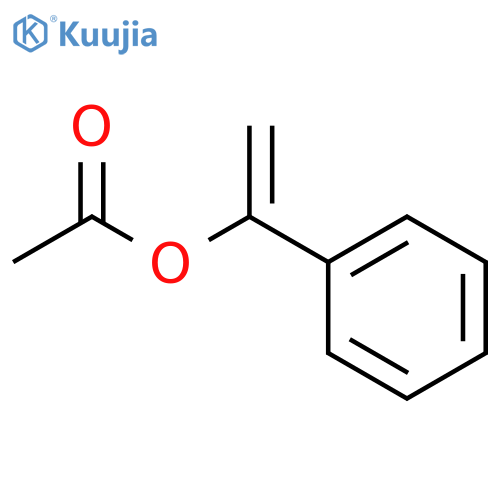

1-Phenylethenyl acetate structure

商品名:1-Phenylethenyl acetate

CAS番号:2206-94-2

MF:C10H10O2

メガワット:162.1852

MDL:MFCD32899620

CID:257489

1-Phenylethenyl acetate 化学的及び物理的性質

名前と識別子

-

- 1-phenylethenyl acetate

- Α-METHYLENEBENZYL ALCOHOL ACETATE

- 1-Phenylvinyl acetate

- alpha-Acetoxystyrene

- alpha-Methylenebenzyl acetate

- Benzenemethanol, alpha-methylene-, 1-acetate

- Benzenemethanol, alpha-methylene-, acetate

- Benzyl alcohol, alpha-methylene-, acetate

- Ethenol, 1-phenyl-, acetate

- NSC 19194

- Acetic acid 1-phenyl-vinyl ester

- 1CC5K86844

- Ethenol, acetate

- .alpha.-Acetoxystyrene

- NSC19194

- Benzenemethanol, .alpha.-methylene-, acetate

- EC 2

- 1-Phenylethenyl acetate

-

- MDL: MFCD32899620

- インチ: 1S/C10H10O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3

- InChIKey: HWCUCNKPBMGSSC-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])[H])=O)C(=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 178

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26.3

1-Phenylethenyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1129296-250mg |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 250mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1129296-500mg |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 500mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1129296-50mg |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 50mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1129296-250mg |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 250mg |

$455 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1129296-100mg |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 100mg |

$340 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1129296-500mg |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 500mg |

$665 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1129296-100mg |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 100mg |

$340 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1129296-1g |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 1g |

$1115 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1129296-5g |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 5g |

$4475 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1129296-1g |

Acetic acid 1-phenyl-vinyl ester |

2206-94-2 | 95% | 1g |

$1115 | 2025-02-28 |

1-Phenylethenyl acetate 関連文献

-

Lin Wang,Pi Cheng,Xinhao Wang,Wei Wang,Jianguo Zeng,Yun Liang,Oliver Reiser Org. Chem. Front. 2019 6 3771

-

Guojun Shi,Ya Feng,Sihao Xu,Qiuting Lu,Yuxin Liang,Enxian Yuan,Lijun Ji New J. Chem. 2021 45 13441

-

3. BiotransformationsGideon Grogan Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2007 103 223

-

4. From C(sp2)–H to C(sp3)–H: systematic studies on transition metal-catalyzed oxidative C–C formationBi-Jie Li,Zhang-Jie Shi Chem. Soc. Rev. 2012 41 5588

-

Adrián A. Heredia,Silvia M. Soria-Castro,Lydia M. Bouchet,Gabriela Oksdath-Mansilla,Cecilia A. Barrionuevo,Daniel A. Caminos,Fabricio R. Bisogno,Juan E. Argüello,Alicia B. Pe?é?ory Org. Biomol. Chem. 2014 12 6516

2206-94-2 (1-Phenylethenyl acetate) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量